molecular formula C10H12O3 B3031838 Methyl 3-hydroxy-3-phenylpropanoate CAS No. 7497-61-2

Methyl 3-hydroxy-3-phenylpropanoate

Cat. No.: B3031838
CAS No.: 7497-61-2
M. Wt: 180.2 g/mol
InChI Key: VZHHCQFCDCJKIX-UHFFFAOYSA-N
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Description

Methyl 3-hydroxy-3-phenylpropanoate is an organic compound with the molecular formula C10H12O3. It is a methyl ester derivative of 3-hydroxy-3-phenylpropanoic acid. This compound is known for its applications in organic synthesis and its role as an intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-hydroxy-3-phenylpropanoate can be synthesized through several methods. One common method involves the reduction of methyl 3-oxo-3-phenylpropanoate using sodium borohydride in methanol at low temperatures, typically around -40°C . Another method involves the inversion of the erythro isomer to the threo isomer using methanesulfonyl chloride, cesium acetate, and crown ether-18-6 .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using cost-effective and high-yield protocols. The reduction method using sodium borohydride is favored due to its efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-hydroxy-3-phenylpropanoate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it to alcohols or other reduced forms.

    Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include:

    Oxidation: Methyl 3-oxo-3-phenylpropanoate or 3-phenylpropanoic acid.

    Reduction: this compound or 3-phenylpropanol.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Methyl 3-hydroxy-3-phenylpropanoate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 3-hydroxy-3-phenylpropanoate involves its interaction with various molecular targets and pathways. It can act as a precursor in enzymatic reactions, leading to the formation of biologically active compounds. The hydroxyl group and ester functionality play crucial roles in its reactivity and interaction with other molecules .

Comparison with Similar Compounds

Similar Compounds

  • Methyl 3-oxo-3-phenylpropanoate
  • Methyl 2-[(tert-butoxycarbonyl)amino]-3-hydroxy-3-phenylpropanoate
  • Methyl 3-phenylpropanoate

Uniqueness

Methyl 3-hydroxy-3-phenylpropanoate is unique due to its specific hydroxyl and ester functional groups, which confer distinct reactivity and applications. Its ability to undergo various chemical transformations makes it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

methyl 3-hydroxy-3-phenylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O3/c1-13-10(12)7-9(11)8-5-3-2-4-6-8/h2-6,9,11H,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZHHCQFCDCJKIX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C1=CC=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20324437
Record name Methyl 3-hydroxy-3-phenylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20324437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7497-61-2
Record name NSC406731
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406731
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 3-hydroxy-3-phenylpropanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20324437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

At room temperature, a three-necked flask fitted with reflux condenser, internal thermometer, dropping funnel and stirrer was charged, under nitrogen protective gas, with 5.7 g of zinc powder (87 mmol) in 35 ml of isopropyl acetate. After 1.65 ml of trimethylchlorosilane (13 mmol) had been added, the mixture was heated at 65° C. for 30 min. Following cooling to 60° C., 6.2 g of benzaldehyde (58 mmol) were added and, over the course of 4 min, 10.6 g of methyl bromoacetate (70 mmol) were added dropwise at 55° C., the temperature being maintained at 55° C. by external cooling. The mixture was then stirred at 55° C. for 5 min and, after cooling to 0° C., acidified with 40 ml of 2 N hydrochloric acid to a pH of 1 and stirred for 30 min. Excess zinc was removed by filtration and the organic phase separated. The organic phase was then stirred at 0° C. with 40 ml of 0.5 N hydrochloric acid and finally washed with 20 ml of saturated sodium hydrogen carbonate solution. Following phase separation and drying over sodium sulfate, the solvent was distilled off under reduced pressure. Methyl 3-hydroxy-3-phenylpropionate was obtained in a yield of 8.9 g (85% of theory) with a boiling point of 76° C. (0.07 mbar).
Quantity
1.65 mL
Type
reactant
Reaction Step One
Quantity
6.2 g
Type
reactant
Reaction Step Two
Quantity
10.6 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Three
Quantity
35 mL
Type
solvent
Reaction Step Four
Name
Quantity
5.7 g
Type
catalyst
Reaction Step Four

Synthesis routes and methods II

Procedure details

At room temperature, a three-neck flask equipped with a reflux condenser, internal thermometer, dropping funnel and stirrer under nitrogen protective gas was initially charged with 7.6 g of zinc powder (115 mmol) in 45 ml of isopropyl acetate. After 1.83 ml of trimethylchlorosilane (14 mmol) had been added, the mixture was heated to 60° C. for 15 min, then allowed to cool to 55° C. and 16.3 g of undiluted methyl bromoacetate (107 mmol) were subsequently added dropwise within 5 min, and the temperature was maintained at 60° C. by external cooling. The mixture was then stirred at 50° C. for 15 min. After cooling to 30° C., 9.4 g of undiluted benzaldehyde (89 mmol) were added, and the temperature was maintained at 40° C. by external cooling. After stirring had been continued at 40° C. for 30 min, the mixture was cooled to 0° C., acidified with 20 ml of 20% hydrochloric acid to a pH of 1 and the mixture was stirred for 30 min, during which excess zinc dissolved. The organic phase was then removed. The organic phase was then stirred with 30 ml of concentrated ammonia solution at 0° C. for 10 min. After the phase separation, drying was effected over sodium sulfate and the solvent was distilled off under reduced pressure. Methyl 3-hydroxy-3-phenylpropionate was obtained in a yield of 14.3 g (89% of theory) and had a boiling point of 78° C. (0.08 mbar).
Quantity
1.83 mL
Type
reactant
Reaction Step One
Quantity
16.3 g
Type
reactant
Reaction Step Two
Quantity
9.4 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
reactant
Reaction Step Four
Quantity
45 mL
Type
solvent
Reaction Step Five
Name
Quantity
7.6 g
Type
catalyst
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Six

Synthesis routes and methods III

Procedure details

The mixture of 5.0 g (28 mmol) of methyl 3-phenyl-3-hydroxypropionate, 1.97 g (14 mmol) of vinyl caproate and 2.0 g of lipase PS was stirred at room temperature for 28 hours. After the lipase was removed by filtration, the filtrate was eluted by column chromatography (eluting solution; 9/1 of toluene/ethyl acetate). 2.35 g (88%ee) of (-)-methyl 3-phenyl-3-hydroxypropionate and 3.97 g (91%ee) of (+)-methyl 3-phenyl-3-hexanoyloxy-propionate were obtained, respectively.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1.97 g
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

A2.3 mg (0.0014 mmol) portion of the thus obtained complex, 0.5 g (2.8 mmol) of methyl benzoylacetate and 2 ml of methanol were put into a stainless steel autoclave and stirred at 50° C. for 14 hours under a hydrogen pressure of 30 atm to obtain optically active methyl 3-phenyl-3-hydroxypropionate. When measured by HPLC, the conversion ratio was 100% and its optical purity was 96.5% ee.
Name
methyl benzoylacetate
Quantity
0.5 g
Type
reactant
Reaction Step One
[Compound]
Name
stainless steel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
2 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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